N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide
Description
N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide is a synthetic organic compound featuring a tetrazole ring linked to an acetamide group substituted with a 2-chlorobenzyl moiety and a 2-methylphenyl group. Tetrazole derivatives are widely studied for their metabolic stability, hydrogen-bonding capacity, and diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-12-6-2-4-8-14(12)17-20-22-23(21-17)11-16(24)19-10-13-7-3-5-9-15(13)18/h2-9H,10-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKHYGHEMCJMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the tetrazole intermediate.
Introduction of the Methylphenyl Group: This step involves the coupling of the methylphenyl group to the tetrazole ring, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorobenzyl Group
The 2-chlorobenzyl moiety undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Key reaction pathways include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydroxylation | KOH/EtOH, 80°C, 6 h | 2-hydroxybenzyl derivative | 78%* | |
| Amination | NH3/THF, Pd(PPh3)4, 100°C, 12 h | 2-aminobenzyl analog | 65%* |
*Yields estimated from analogous reactions involving N-(2-chlorophenyl)-tetrazole systems .
Mechanistic studies suggest the chlorine atom activates the aromatic ring toward NAS through electron withdrawal, with tetrazole acting as an auxiliary electron-deficient group .
Tetrazole Ring Reactivity
The 2H-tetrazole subunit participates in three primary reaction types:
[3+2] Cycloadditions
Under Huisgen conditions, the tetrazole undergoes strain-promoted cycloadditions with alkynes:
textReaction: Tetrazole + Dimethylacetylenedicarboxylate → Pyrazolo[1,5-a]tetrazole Conditions: Toluene, 110°C, 24 h Catalyst: CuI (5 mol%) Yield: 82% (analogous system) [6]
N-Alkylation
The N2 position shows preferential alkylation over N1 due to steric effects from the 2-methylphenyl group:
| Alkylating Agent | Solvent | Temperature | N2:N1 Ratio | Reference |
|---|---|---|---|---|
| Methyl iodide | DMF | 60°C | 9:1 | |
| Benzyl chloride | Acetonitrile | RT | 7:1 |
Acetamide Hydrolysis and Acylation
The acetamide linker demonstrates pH-dependent stability:
Acid-Catalyzed Hydrolysis
-
6M HCl, reflux: Complete conversion to carboxylic acid in 3 h
-
Activation energy (ΔG‡): 92.4 kJ/mol (calculated via DFT for analog )
Base-Mediated Transacylation
Coordination Chemistry
The tetrazole nitrogen atoms form stable complexes with transition metals:
| Metal Salt | Ligand:Metal Ratio | Application | Stability Constant (log β) | Source |
|---|---|---|---|---|
| Cu(NO3)2·3H2O | 2:1 | Catalytic oxidation | 14.2 ± 0.3 | |
| Pd(OAc)2 | 1:1 | Suzuki coupling | 9.8 ± 0.2 |
X-ray crystallography of analogous complexes shows η² coordination through N2 and N3 atoms .
Biological Transformation Pathways
In vitro studies of structurally related compounds reveal:
-
Oxidative Metabolism : CYP3A4-mediated hydroxylation at benzylic position (t₁/₂ = 2.3 h)
-
Glucuronidation : UGT1A9 catalyzes conjugation at acetamide oxygen (Vmax = 12.3 nmol/min/mg)
These transformations directly impact the compound's pharmacokinetic profile in pharmacological applications.
Scientific Research Applications
Synthesis of Tetrazole Derivatives
Tetrazoles are synthesized through various methods, often involving the reaction of hydrazines with nitriles or carboxylic acids. The specific compound can be synthesized using a multi-step process that typically involves:
- Formation of the Tetrazole Ring : This is achieved by reacting an appropriate hydrazine derivative with a suitable carbonyl compound.
- Substitution Reactions : The introduction of the chlorobenzyl and methylphenyl groups can be accomplished through nucleophilic substitution reactions, enhancing the compound's biological activity.
Antimicrobial Activity
Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. For instance:
- A study highlighted that various tetrazole compounds demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, with some compounds showing zones of inhibition comparable to established antibiotics like doxycycline .
- Another investigation reported that certain tetrazolo[1,5-c]quinazoline derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus niger at concentrations as low as 100 μg/mL .
Antiparasitic Activity
Tetrazole derivatives have also been explored for their antiparasitic effects:
- Compounds containing tetrazole rings were tested for their ability to inhibit Entamoeba histolytica, with some exhibiting IC50 values lower than those of traditional treatments like metronidazole .
- Additionally, a series of pyrazoline derivatives with tetrazole moieties showed promising activity against Leishmania species, indicating potential for treating leishmaniasis .
Neurotherapeutic Applications
There is growing interest in the neurotherapeutic potential of tetrazole compounds:
- Certain azole compounds, including those related to our target compound, have been investigated for their effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders .
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of substituted tetrazoles were synthesized and screened for antimicrobial activity. The results indicated that modifications in the alkyl chain length and substitution patterns significantly influenced their efficacy against various bacterial strains. Notably, compounds with para-substituted phenyl groups exhibited enhanced antibacterial properties compared to their ortho-substituted counterparts .
Case Study 2: Antiparasitic Screening
Another research effort focused on evaluating the antiparasitic effects of tetrazole-containing compounds against Leishmania braziliensis. The study found that certain derivatives had IC50 values significantly lower than standard treatments, highlighting their potential as new therapeutic agents in parasitology .
Data Summary
The following table summarizes key findings related to the applications of N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide:
Mechanism of Action
The mechanism by which N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide exerts its effects depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs, highlighting structural variations and their implications:
| Compound Name | Core Structure | Key Substituents | Biological Activities | Key Differences |
|---|---|---|---|---|
| Target Compound : N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide |
Tetrazole-acetamide | - 2-Chlorobenzyl - 2-Methylphenyl |
Inferred: Potential anti-inflammatory, antimicrobial (based on tetrazole analogs) | Unique combination of chloro and methyl groups enhances lipophilicity and target specificity . |
| N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide () | Tetrazole-acetamide | - 4-Ethoxyphenyl - 2-Methylphenyl |
Anti-inflammatory | Ethoxy group increases polarity, potentially reducing cell permeability compared to chloro substituents . |
| 2-(4-chlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide () | Tetrazole-acetamide | - 4-Chlorophenoxy | Antimicrobial | Phenoxy group introduces electron-withdrawing effects, altering receptor binding . |
| N-(3-Chloro-2-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide () | Triazole-acetamide | - 3-Chloro-2-methylphenyl - Thioether linkage |
Anticancer | Triazole core and thioether linkage may improve metabolic stability but reduce hydrogen-bonding capacity compared to tetrazoles . |
| N-(2-chlorobenzyl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide () | Oxadiazole-acetamide | - 2-Chlorobenzyl - Thiophene |
Inferred: Anticancer, antimicrobial (based on oxadiazole analogs) | Oxadiazole’s lower basicity vs. tetrazole could diminish interactions with charged biological targets . |
Unique Features of the Target Compound
- Tetrazole Advantages : Superior metabolic stability and hydrogen-bonding capacity compared to triazole or oxadiazole analogs .
Biological Activity
N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, often involving the reaction of 5-(2-methylphenyl)-2H-tetrazole with N-(2-chlorobenzyl)acetamide. The presence of the tetrazole moiety is crucial for enhancing biological activity, as it has been shown to improve interactions with biological targets.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that compounds with similar structures demonstrate varying degrees of effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | 32 µg/mL |
| N-(3-bromophenyl)-2-chloroacetamide | E. coli | 64 µg/mL |
| This compound | C. albicans | 128 µg/mL |
These results indicate that the incorporation of halogenated phenyl rings can enhance lipophilicity, allowing for better membrane penetration and subsequent antimicrobial efficacy .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that tetrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of liver carcinoma cells (HepG2) and other tumor models.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-chlorophenyl)-1H-tetrazole | HepG2 | 15 ± 3 |
| N-(3-bromophenyl)-1H-tetrazole | MCF-7 | 22 ± 4 |
| This compound | A549 | 30 ± 5 |
The IC50 values suggest that modifications in the structure significantly influence the anticancer activity, with specific substitutions leading to enhanced potency .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the biological activity of tetrazole derivatives is highly dependent on the substituents on the phenyl ring. Electron-withdrawing groups tend to increase activity by enhancing lipophilicity and improving binding affinity to biological targets. The presence of a methyl group on the phenyl ring has been associated with increased cytotoxicity, as seen in several studies .
Case Studies
- Antimicrobial Testing : A study tested a series of chloroacetamides against various pathogens, revealing that compounds with halogenated substituents exhibited superior antibacterial properties compared to their non-halogenated counterparts .
- Cytotoxicity Assays : Research conducted on a library of tetrazole derivatives demonstrated that specific structural modifications could lead to significant reductions in cell viability in cancer cell lines, paving the way for further development as potential anticancer agents .
Q & A
Q. What are the key synthetic strategies for preparing N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide?
The synthesis of this compound typically involves coupling a tetrazole-containing intermediate with a chlorobenzyl-acetamide moiety. A common approach is:
- Step 1 : Synthesize the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions.
- Step 2 : Functionalize the tetrazole with a 2-methylphenyl group through Suzuki coupling or nucleophilic substitution.
- Step 3 : React the tetrazole intermediate with 2-chlorobenzyl bromide in the presence of a coupling agent (e.g., EDC·HCl) and a base (e.g., triethylamine) to form the acetamide bond .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/acetone mixtures is recommended for isolating the final product .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the integration of aromatic protons (e.g., 2-chlorobenzyl protons at δ ~4.5 ppm for the –CH– group) and tetrazole ring protons (δ ~8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHClNO: 342.09) .
- X-ray Crystallography : Determines crystal packing and torsion angles (e.g., dihedral angles between the tetrazole and chlorobenzyl groups, typically ~80°), using SHELX programs for refinement .
Q. How is the purity of this compound assessed in academic research?
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity (>95% by area normalization) .
- Melting Point Analysis : Sharp melting points (e.g., 180–182°C) indicate high crystallinity and purity .
Advanced Research Questions
Q. What structural features influence the compound’s biological activity, and how can structure-activity relationships (SAR) be optimized?
- Tetrazole Ring : The 2H-tetrazole configuration enhances metabolic stability compared to 1H-tetrazoles. Substitution at the 5-position (2-methylphenyl) increases lipophilicity, improving membrane permeability .
- Chlorobenzyl Group : The 2-chloro substituent enhances binding to hydrophobic pockets in target proteins (e.g., kinase active sites). Computational docking (Glide, Schrödinger) predicts favorable interactions with residues like Phe82 and Lys181 in cancer-related kinases .
- SAR Optimization : Introducing electron-withdrawing groups (e.g., –CF) at the phenyl ring or modifying the acetamide linker to a sulfonamide may enhance potency and selectivity .
Q. How can contradictory data on biological efficacy be resolved in preclinical studies?
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231 for breast cancer) or incubation times. Standardize protocols using CLSI guidelines.
- Metabolic Instability : Use hepatic microsomal assays to identify metabolic hotspots (e.g., oxidation of the tetrazole ring) and stabilize via deuteration or fluorination .
- Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX) to confirm target specificity .
Q. What computational methods predict binding modes and pharmacokinetic properties?
- Molecular Docking : Glide or AutoDock Vina simulates binding to targets like HIV-1 reverse transcriptase or EGFR. Focus on hydrogen bonds between the acetamide carbonyl and catalytic lysine residues .
- ADMET Prediction : SwissADME estimates logP (~3.2) and CNS permeability (low due to tetrazole polarity). Adjust substituents (e.g., methyl groups) to enhance bioavailability .
Q. How does crystallographic data inform the design of derivatives with improved activity?
- Torsion Angle Analysis : X-ray structures reveal that a ~80° twist between the tetrazole and chlorobenzyl groups minimizes steric hindrance in the active site. Derivatives with smaller angles (e.g., 70°) show reduced activity .
- Hydrogen Bond Networks : Crystal packing data (e.g., N–H···N interactions) guide modifications to enhance solubility without disrupting critical bonds .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Low Yields in Coupling Steps : Replace EDC·HCl with HATU for higher efficiency in amide bond formation.
- Tetrazole Ring Stability : Avoid strong acids during purification; use neutral buffers to prevent ring-opening .
- Byproduct Formation : Monitor reaction progress via TLC (ethyl acetate/hexane 1:1, R ~0.4) to isolate intermediates early .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2/c | |
| Dihedral angle (tetrazole/chlorobenzyl) | 79.7° | |
| Hydrogen bonds | N–H···N (2.89 Å) |
Q. Table 2. Optimized Docking Scores
| Target Protein | Glide Score (kcal/mol) | Reference |
|---|---|---|
| HIV-1 RT (PDB: 2RKI) | -9.2 | |
| EGFR Kinase | -8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
